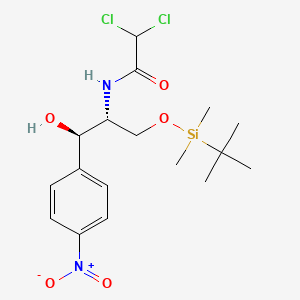

Chloramphenicol O-tert-Butyldimethylsilyl Ether

Descripción general

Descripción

Chloramphenicol O-tert-Butyldimethylsilyl Ether is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is often used in biochemical research, particularly in the field of proteomics . The molecular formula of this compound is C17H26Cl2N2O5Si .

Métodos De Preparación

The synthesis of Chloramphenicol O-tert-Butyldimethylsilyl Ether typically involves the protection of the hydroxyl groups in chloramphenicol using tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which acts as a catalyst . The reaction conditions often include anhydrous solvents like dichloromethane to ensure the reaction proceeds efficiently .

Análisis De Reacciones Químicas

Chloramphenicol O-tert-Butyldimethylsilyl Ether can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilyl group can be replaced by other functional groups.

Common reagents used in these reactions include bases like sodium hydride and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chloramphenicol O-tert-Butyldimethylsilyl Ether is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

Biology: Employed in the study of protein interactions and modifications.

Medicine: Utilized in the development of new antibiotics and drug delivery systems.

Industry: Applied in the synthesis of complex organic molecules and materials.

Mecanismo De Acción

The mechanism of action of Chloramphenicol O-tert-Butyldimethylsilyl Ether involves its ability to protect hydroxyl groups, thereby preventing unwanted side reactions during chemical synthesis. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions . The molecular targets and pathways involved include the hydroxyl groups of various substrates, which are temporarily masked by the tert-butyldimethylsilyl group .

Comparación Con Compuestos Similares

Chloramphenicol O-tert-Butyldimethylsilyl Ether can be compared with other silyl ethers such as:

Trimethylsilyl Ether: Offers less steric hindrance but lower stability.

Triisopropylsilyl Ether: Provides higher stability but more steric hindrance.

Tert-Butyldiphenylsilyl Ether: Combines high stability with moderate steric hindrance.

The uniqueness of this compound lies in its balance between stability and reactivity, making it a versatile protecting group in organic synthesis .

Actividad Biológica

Chloramphenicol O-tert-butyldimethylsilyl ether (TBDMS-chloramphenicol) is a derivative of the well-known antibiotic chloramphenicol, characterized by the addition of a tert-butyldimethylsilyl (TBDMS) protecting group. This modification enhances the compound's stability and solubility, making it useful in various biochemical applications, particularly in proteomics and drug development. This article explores the biological activity of TBDMS-chloramphenicol, its synthesis, and its implications in research.

1. Overview of Chloramphenicol and Its Derivatives

Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its clinical use has been limited due to potential side effects, including aplastic anemia and other toxicities. The introduction of protective groups like TBDMS aims to mitigate some of these risks while retaining biological activity.

Table 1: Comparison of Chloramphenicol and Its Derivative

| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| Chloramphenicol | C11H12Cl2N2O5 | 321.13 | Broad-spectrum antibiotic; inhibits protein synthesis |

| This compound | C17H26Cl2N2O5Si | 437.39 | Retains antibiotic properties; enhanced stability |

2. Synthesis of this compound

The synthesis typically involves the reaction of chloramphenicol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine, often using dimethylformamide (DMF) as a solvent. The reaction can be summarized as follows:

This method allows for selective protection of hydroxyl groups, facilitating further chemical modifications while maintaining the compound's biological activity.

3.1 Antibiotic Properties

Research indicates that TBDMS-chloramphenicol retains significant antibacterial activity similar to its parent compound. The presence of the TBDMS group enhances solubility in organic solvents, which can improve its bioavailability in certain applications . The compound continues to inhibit protein synthesis effectively, making it a valuable tool for studying bacterial resistance mechanisms and antibiotic efficacy.

3.2 Toxicological Studies

Despite its advantages, TBDMS-chloramphenicol may still exhibit toxicity similar to chloramphenicol itself. Studies have shown that chloramphenicol can induce genotoxic effects in mammalian cells, including chromosomal aberrations and DNA damage . These effects are crucial for understanding the safety profile of TBDMS-chloramphenicol in therapeutic contexts.

4. Case Studies and Research Findings

Case Study: Interaction with Drug Metabolizing Enzymes

A study investigated the interaction of TBDMS-chloramphenicol with cytochrome P450 enzymes involved in drug metabolism. The findings suggested that this derivative could modulate enzyme activity, influencing the pharmacokinetics of both chloramphenicol and co-administered drugs .

Case Study: In Vivo Toxicity Assessment

In vivo studies using animal models have demonstrated that TBDMS-chloramphenicol can cause liver toxicity at doses comparable to those seen with chloramphenicol itself. Observations included elevated liver enzymes and histopathological changes consistent with drug-induced liver injury .

5. Conclusion

This compound represents an important advancement in the study and application of chloramphenicol derivatives. While it retains essential biological activities such as antibacterial efficacy, it also poses similar toxicological risks associated with its parent compound. Future research should focus on optimizing its use in therapeutic settings while minimizing potential side effects.

Propiedades

IUPAC Name |

N-[(1R,2R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26Cl2N2O5Si/c1-17(2,3)27(4,5)26-10-13(20-16(23)15(18)19)14(22)11-6-8-12(9-7-11)21(24)25/h6-9,13-15,22H,10H2,1-5H3,(H,20,23)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFNKEOYFQRWIB-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26Cl2N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747317 | |

| Record name | N-[(1R,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864529-25-9 | |

| Record name | N-[(1R,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.